molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Cat. No.: B104308
CAS No.: 6651-36-1
M. Wt: 170.32 g/mol
InChI Key: SBEMOANGDSSPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various complex compounds, including natural products .

Mode of Action

The compound undergoes a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (cyclohex-1-en-1-yloxy)trimethylsilane. For instance, it is sensitive to moisture and should be stored in a dry environment at 2-8°C . Its reactivity may also be influenced by the presence of other chemicals in its environment.

Properties

IUPAC Name

cyclohexen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEMOANGDSSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064441
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-36-1
Record name 1-(Trimethylsiloxy)cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6651-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexen-1-yloxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

- In another experiment, an enolate is prepared by the reaction of 100 mmol of phenylmanganese N-methyl-N-phenylamide: ##STR11## with 100 mmol of cyclohexanone in 200 ml of THF at 20° C. for 1 hour: ##STR12## 100 mmol of trimethylchlorosilane, ClSiMe3, are added to the resulting solution at 20° C. and the mixture is stirred for 30 minutes to produce the following reaction: ##STR13## 1-Trimethylsilyloxycyclohexene is obtained with a yield of 59%, compared with 77% for procedure A.
Name
phenylmanganese N-methyl-N-phenylamide
Quantity
100 mmol
Type
catalyst
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a pressure vessel, a solution of acrylate (1 eq), (buta-1,3-dien-2-yloxy)trimethylsilane (1.1 eq) in toluene was flushed with nitrogen, sealed and heated at 150° C. for 1-3 days. The reaction mixture was cooled to RT and concentrated in vacuo to give crude product which was used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 3
Reactant of Route 3
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 4
Reactant of Route 4
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 5
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 6
Reactant of Route 6
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Customer
Q & A

Q1: How does 1-(trimethylsilyloxy)cyclohexene function in organic synthesis?

A1: 1-(Trimethylsilyloxy)cyclohexene acts as a nucleophilic equivalent of cyclohexanone in various organic reactions. It readily reacts with electrophiles, with the trimethylsilyl group subsequently being eliminated to form a new carbon-carbon bond. This property makes it valuable in reactions like Mukaiyama aldol reactions [, , ], Michael additions [, ], and reactions with selenium-stabilized allylic carbocations [, ].

Q2: Can you provide examples of reactions where 1-(trimethylsilyloxy)cyclohexene exhibits distinct stereochemical outcomes?

A2: Interestingly, 1-(trimethylsilyloxy)cyclohexene displays contrasting stereochemical behavior depending on the reaction conditions. In the presence of dichloro(diisopropoxy)titanium, it reacts with β-nitrostyrenes to yield predominantly the l-configured aryl(nitroethyl)-substituted cyclohexanones (ul-combination) [, ]. Conversely, typical enolate or enamine chemistry with cyclohexanone favors the opposite diastereomer.

Q3: Beyond its role in Mukaiyama aldol and Michael addition reactions, what other synthetic applications does 1-(trimethylsilyloxy)cyclohexene have?

A3: 1-(Trimethylsilyloxy)cyclohexene is a versatile reagent in organic synthesis. It has been successfully employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates . This allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity, highlighting its potential in polymer chemistry.

Q4: Are there any specific spectroscopic data available for characterizing 1-(trimethylsilyloxy)cyclohexene?

A4: While the provided abstracts do not detail specific spectroscopic data for 1-(trimethylsilyloxy)cyclohexene, its characterization would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's structure, functional groups, and molecular weight.

Q5: What is known about the stability of 1-(trimethylsilyloxy)cyclohexene?

A5: Although specific stability data is not provided in the abstracts, 1-(trimethylsilyloxy)cyclohexene is generally handled under anhydrous conditions. This suggests sensitivity to moisture, potentially leading to hydrolysis back to cyclohexanone and trimethylsilanol. Storage under inert atmosphere and low temperatures is likely recommended.

Q6: Are there any studies exploring the trifluoromethylthiolation of 1-(trimethylsilyloxy)cyclohexene?

A6: Yes, research has shown that reacting 1-(trimethylsilyloxy)cyclohexene with trifluoromethylsulfenyl chloride successfully yields trifluoromethylthiolated carbonyl derivatives . This reaction pathway highlights the potential for introducing fluorine-containing groups into cyclic ketone systems using 1-(trimethylsilyloxy)cyclohexene as a starting material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.